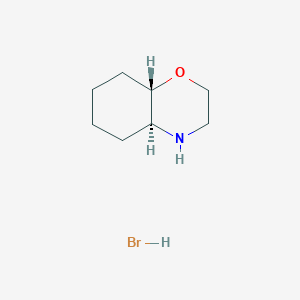

反式-八氢-2H-1,4-苯并恶嗪氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trans-Octahydro-2H-1,4-benzoxazine hydrobromide (THBH) is an organic compound that has been widely studied due to its versatile applications in research, drug development, and medical applications. This compound is a colorless solid that is soluble in water and has a melting point of approximately 180°C. THBH is widely used as a reagent for organic synthesis and as a starting material for the synthesis of other organic compounds. It is also used as a catalyst for several chemical reactions, including the synthesis of biopolymers.

科学研究应用

抗菌支架

苯并恶嗪类,包括苯并恶嗪酮和苯并恶唑啉酮,是玉米和小麦等植物产生的专门代谢物。这些化合物作为针对生物威胁和化感作用的防御机制。虽然天然苯并恶嗪类表现出有限的抗菌效力,但 1,4-苯并恶嗪-3-酮骨架已显示出作为设计新型抗菌化合物的支架的潜力。该骨架的合成衍生物已显示出对致病真菌和细菌的显着活性,表明反式-八氢-2H-1,4-苯并恶嗪氢溴酸盐可以探索其抗菌应用 (de Bruijn, Gruppen, & Vincken, 2018)。

药物化学

苯并恶嗪支架因其多种生物活性(如抗炎、抗菌、抗结核、抗氧化和抗癌活性)而被视为药物化学中的特权结构。苯并恶嗪衍生物在药理学中的多功能性突出了反式-八氢-2H-1,4-苯并恶嗪氢溴酸盐在药物发现和开发中的潜力,为创建新型治疗剂提供了多个修饰位点 (Tang, Tan, Chen, & Wan, 2022)。

药理特性

苯并恶嗪及其衍生物已用于有机合成中,用于创建天然和合成化合物,显示出广泛的药理作用,例如抗菌、抗糖尿病、抗血脂和抗抑郁活性。这种广泛的药理特性表明反式-八氢-2H-1,4-苯并恶嗪氢溴酸盐在开发更新的衍生物中很有用,这些衍生物可能在各种治疗领域提供更高的疗效和安全性 (Siddiquia, Alama, & Ahsan, 2010)。

作用机制

Target of Action

Similar compounds have been reported to exhibit moderate activity as aspartyl protease inhibitors

Mode of Action

It is known that aspartyl protease inhibitors, like similar compounds, work by binding to the active site of the enzyme, preventing it from cleaving peptide bonds, a critical step in the life cycle of certain pathogens .

Biochemical Pathways

It can be inferred that the compound might interfere with the pathways involving aspartyl proteases, given its potential inhibitory activity .

Result of Action

Similar compounds have been reported to exhibit moderate antimalarial activity in vitro against plasmodium falciparum .

属性

IUPAC Name |

(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.BrH/c1-2-4-8-7(3-1)9-5-6-10-8;/h7-9H,1-6H2;1H/t7-,8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIRJOVRSAKRLY-WSZWBAFRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NCCO2.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)NCCO2.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7R)-5-Azaspiro[2.4]heptan-7-ol](/img/structure/B6351691.png)

![(1R,2R,3S,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride](/img/structure/B6351728.png)

![Ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6351736.png)